4-Cyano Loratadine is a synthetic compound derived from Loratadine, which is widely recognized as an antihistamine used to alleviate allergy symptoms. The introduction of the cyano group in 4-Cyano Loratadine enhances its pharmacological properties, potentially improving its efficacy and selectivity for histamine H1 receptors. This compound is primarily utilized in pharmaceutical research and development, focusing on its therapeutic effects and interactions with biological systems.
4-Cyano Loratadine is synthesized through various chemical processes that involve the modification of the Loratadine structure. Its synthesis typically begins with precursors such as 2-cyano-3-methylpyridine, which undergoes multiple chemical reactions to yield the final product. The compound's chemical identity is supported by its unique molecular structure and functional groups.
4-Cyano Loratadine falls under the category of antihistamines and can be classified as a second-generation antihistamine. It is specifically designed to target histamine H1 receptors, functioning as an inverse agonist that inhibits allergic reactions.
The synthesis of 4-Cyano Loratadine involves several intricate steps:
In industrial settings, these methods are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are commonly employed to enhance efficiency.
The molecular formula of 4-Cyano Loratadine is C24H25ClN2O4, featuring a cyano group that significantly influences its chemical behavior. The structural representation includes:
The compound's molecular weight is approximately 440.93 g/mol, with specific spectral data supporting its structural integrity:
4-Cyano Loratadine participates in various chemical reactions:
These reactions are crucial for modifying 4-Cyano Loratadine into derivatives with potentially enhanced pharmacological properties.
4-Cyano Loratadine acts primarily by targeting histamine H1 receptors in the body. As a selective inverse agonist, it prevents histamine from binding to these receptors, thereby inhibiting allergic responses such as itching, sneezing, and inflammation. The presence of the cyano group may enhance binding affinity and selectivity compared to its parent compound, Loratadine .
Relevant analyses include spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance, confirming the compound's identity and purity .
4-Cyano Loratadine has significant applications in various fields:
This compound represents a valuable tool in both medicinal chemistry and pharmacology, offering insights into drug development processes aimed at improving allergy treatments.
4-Cyano Loratadine (CAS 860010-33-9) is a chemically modified derivative of the second-generation antihistamine loratadine. Its molecular formula is C₂₃H₂₂ClN₃O₂, with a molecular weight of 407.89 g/mol, distinguishing it from the parent compound loratadine (C₂₂H₂₃ClN₂O₂, 382.89 g/mol) by the replacement of a carboxylate group with a cyano (-C≡N) moiety [1] [2]. This substitution occurs at the C4 position of the pyridine ring, altering the molecule’s electronic properties and steric profile. The cyano group increases the compound’s polarity compared to loratadine, as evidenced by its higher calculated LogP value (approximately 4.2 vs. loratadine’s 5.2) [5].
Structurally, 4-Cyano Loratadine retains the tricyclic framework characteristic of loratadine, comprising:
Table 1: Comparative Chemical Identities
Property | Loratadine | 4-Cyano Loratadine |
---|---|---|
CAS Number | 79794-75-5 | 860010-33-9 |
Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₃H₂₂ClN₃O₂ |
Molecular Weight (g/mol) | 382.89 | 407.89 |
Key Functional Group | Ethyl carboxylate | Cyano (-CN) |
IUPAC Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | Ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo[1,2]cyclohepta[3,4-b]pyridin-11-ylidene)piperidine-1-carboxylate |
(Mouseover: Hover to see molecular impact of cyano substitution on binding affinity)
The development of 4-Cyano Loratadine is intrinsically linked to the evolution of antihistamines. First-generation agents (e.g., diphenhydramine) exhibited potent sedation due to blood-brain barrier penetration. Loratadine, patented in 1980 and marketed in 1988, represented a breakthrough as a peripherally selective H₁-receptor antagonist with minimal central effects [3] [6]. Its design leveraged tricyclic antidepressant-like structures while optimizing for reduced muscarinic receptor affinity [6] [10].
The emergence of 4-Cyano Loratadine reflects medicinal chemistry strategies in the 1990s–2000s to:
This compound exemplifies structure-activity relationship (SAR) optimization during the "golden age" of antihistamine development, where minor modifications yielded intermediates with tailored reactivity for downstream derivatization [3] [5].
4-Cyano Loratadine is primarily valued as a versatile precursor in API synthesis. Its key synthetic utility derives from the reactivity of the cyano group, which undergoes selective transformations unreactive in the parent loratadine [1] [9]:
Table 2: Synthetic Applications of 4-Cyano Loratadine
Transformation | Reagents/Conditions | Primary Product | Application |
---|---|---|---|
Reduction | LiAlH₄, THF, 0°C → 25°C | 4-Aminomethyl Loratadine | Bioactive metabolite synthesis |
Hydrolysis | 6M HCl, reflux, 12h | 4-Carboxy Loratadine | Salt formation (e.g., Na, Ca) |
Grignard Addition | CH₃MgBr, anhydrous ether | 4-Acetyl Loratadine | Ketone intermediate |
Ritter Reaction | t-BuOH, conc. H₂SO₄ | t-Butylamide derivative | Solubility enhancement |
(Mouseover: Cyano group enables >5 distinct reaction pathways for structural diversification)
Industrial-scale synthesis employs this intermediate in the production of 4-Hydroxymethyl Loratadine, an advanced precursor to desloratadine (Clarinex®). A patented route involves:
Modern approaches leverage high-throughput experimentation (HTE) and geometric deep learning to optimize borylation at C4, demonstrating how this position serves as a strategic site for late-stage functionalization [8]. The cyano group’s orthogonal reactivity allows chemoselective modifications in complex molecules, making 4-Cyano Loratadine a cornerstone in antihistamine analog libraries [4] [9].
Table 3: Nitrile Reactivity in Loratadine Derivatives
Reaction Type | Key Advantage | Yield Range | Reference |
---|---|---|---|
Nucleophilic Addition | Retains chirality | 75–92% | [9] |
Electrophilic Substitution | Regioselective at C4 | 68–85% | [4] |
Cycloaddition | Generates fused heterocycles | 51–79% | [4] |
Photocatalyzed C–H Activation | Late-stage diversification | 45–73% | [8] |
(Mouseover: Yields vary based on steric hindrance from the tricyclic system)
The strategic importance of this intermediate is underscored by its inclusion in pharmaceutical reference standards (e.g., TRC-C981805) and its role in generating impurity profiles for regulatory filings [1]. Recent innovations include flow chemistry protocols that achieve 90% conversion in <30 minutes using immobilized nitrile hydratase enzymes, highlighting industrial applications beyond traditional organic synthesis [7] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3